molecular formula C3H6N4O2 B14366272 1-Nitroimidazolidin-2-imine CAS No. 90610-01-8

1-Nitroimidazolidin-2-imine

Cat. No.: B14366272
CAS No.: 90610-01-8
M. Wt: 130.11 g/mol
InChI Key: IAMHZKZVCLFLKJ-UHFFFAOYSA-N
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Description

1-Nitroimidazolidin-2-imine is a heterocyclic compound with the molecular formula C3H6N4O2 It is a derivative of imidazole, characterized by the presence of a nitro group and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitroimidazolidin-2-imine typically involves the cyclization of amido-nitriles. One common method is the reaction of nitriles with amines under mild conditions, often catalyzed by nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Nitroimidazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the imine group under acidic or basic conditions.

Major Products Formed

    Oxidation: Products include nitroso derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted imidazolidines.

Scientific Research Applications

1-Nitroimidazolidin-2-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitroimidazolidin-2-imine involves its interaction with specific molecular targets. For example, it can act as an agonist for nicotinic acetylcholine receptors, leading to the activation of these receptors and subsequent biological effects. The nitro group plays a crucial role in its bioactivity, contributing to its ability to interact with various enzymes and receptors .

Comparison with Similar Compounds

1-Nitroimidazolidin-2-imine can be compared with other similar compounds, such as imidacloprid. Imidacloprid is a well-known neonicotinoid insecticide that also contains a nitro group and an imidazolidine ring.

List of Similar Compounds

  • Imidacloprid
  • Nitroimidazole derivatives
  • Nitrothiazole derivatives

This compound stands out due to its unique combination of functional groups and its versatility in various scientific and industrial applications.

Properties

CAS No.

90610-01-8

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

1-nitro-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C3H6N4O2/c4-3-5-1-2-6(3)7(8)9/h1-2H2,(H2,4,5)

InChI Key

IAMHZKZVCLFLKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)N)[N+](=O)[O-]

Origin of Product

United States

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